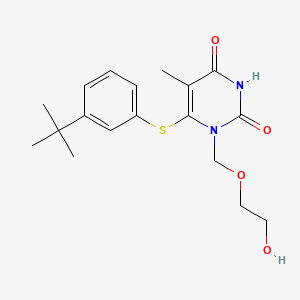
6-((3-tert-Butylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a phenylthio group, and a pyrimidine dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Phenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with a thiophenol derivative.
Attachment of the tert-Butyl Group: This can be done using Friedel-Crafts alkylation or other suitable alkylation methods.
Addition of the Hydroxyethoxy Group: This step involves the reaction of the intermediate with ethylene oxide or a similar reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine core can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The hydroxyethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The phenylthio group can interact with enzyme active sites, potentially inhibiting their activity. The pyrimidine core can interact with nucleic acids, affecting their function. The hydroxyethoxy group can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-((3-(tert-Butyl)phenyl)thio)-1-methylpyrimidine-2,4(1H,3H)-dione: Lacks the hydroxyethoxy group, which may affect its solubility and bioavailability.
6-((3-(tert-Butyl)phenyl)thio)-1-((2-methoxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione: Contains a methoxyethoxy group instead of a hydroxyethoxy group, which may alter its reactivity and interactions.
Uniqueness
The presence of the hydroxyethoxy group in 6-((3-(tert-Butyl)phenyl)thio)-1-((2-hydroxyethoxy)methyl)-5-methylpyrimidine-2,4(1H,3H)-dione enhances its solubility and bioavailability, making it a unique compound with potential advantages in various applications.
Biologische Aktivität
6-((3-tert-Butylphenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine, also known by its CAS number 137897-66-6, is a compound belonging to the class of pyrimidinediones. Its molecular formula is C18H24N2O4S, and it has garnered attention for its potential biological activities, including antioxidant properties and effects on cellular mechanisms.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant activity , which is crucial in preventing oxidative stress-related damage in biological systems. The presence of the tert-butyl group is significant as it enhances the stability and reactivity of the compound, contributing to its antioxidant capabilities.
The biological activity of this compound may involve several mechanisms:
- Scavenging Free Radicals : The thioether group can interact with reactive oxygen species (ROS), neutralizing them and preventing cellular damage.
- Modulation of Enzymatic Activity : It may influence various enzymes involved in oxidative stress responses, potentially enhancing the body's natural defense mechanisms.
Case Studies
- Cell Culture Studies : In vitro studies have shown that this compound can reduce cell viability loss in oxidative stress conditions induced by hydrogen peroxide. This indicates a protective effect on cellular health.
- Animal Models : In vivo experiments demonstrated that administration of this compound in rodent models resulted in decreased markers of oxidative stress and inflammation, suggesting potential therapeutic applications in diseases characterized by oxidative damage.
Comparative Analysis of Biological Activities
| Compound Name | Molecular Formula | Antioxidant Activity | Other Notable Effects |
|---|---|---|---|
| This compound | C18H24N2O4S | High | Protective against oxidative stress |
| Similar Thioether Compounds | Varies | Moderate to High | Varies based on structure |
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thioether compounds. The incorporation of hydroxyethoxy groups has been shown to improve solubility and bioavailability, making such compounds more effective in biological systems.
Eigenschaften
CAS-Nummer |
137897-66-6 |
|---|---|
Molekularformel |
C18H24N2O4S |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
6-(3-tert-butylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C18H24N2O4S/c1-12-15(22)19-17(23)20(11-24-9-8-21)16(12)25-14-7-5-6-13(10-14)18(2,3)4/h5-7,10,21H,8-9,11H2,1-4H3,(H,19,22,23) |
InChI-Schlüssel |
GJKWWQXIQBJBCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















